Cdk2-IN-26

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

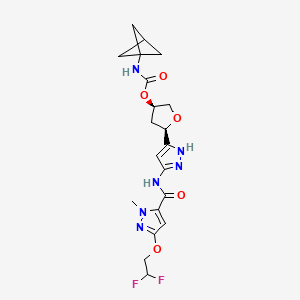

Structure

2D Structure

Properties

Molecular Formula |

C20H24F2N6O5 |

|---|---|

Molecular Weight |

466.4 g/mol |

IUPAC Name |

[(3R,5R)-5-[3-[[3-(2,2-difluoroethoxy)-1-methylpyrazole-5-carbonyl]amino]-1H-pyrazol-5-yl]oxolan-3-yl] N-(1-bicyclo[1.1.1]pentanyl)carbamate |

InChI |

InChI=1S/C20H24F2N6O5/c1-28-13(4-17(27-28)32-9-15(21)22)18(29)23-16-3-12(25-26-16)14-2-11(8-31-14)33-19(30)24-20-5-10(6-20)7-20/h3-4,10-11,14-15H,2,5-9H2,1H3,(H,24,30)(H2,23,25,26,29)/t10?,11-,14-,20?/m1/s1 |

InChI Key |

ACJDXDOGYGIDOZ-OEKZQNSRSA-N |

Isomeric SMILES |

CN1C(=CC(=N1)OCC(F)F)C(=O)NC2=NNC(=C2)[C@H]3C[C@H](CO3)OC(=O)NC45CC(C4)C5 |

Canonical SMILES |

CN1C(=CC(=N1)OCC(F)F)C(=O)NC2=NNC(=C2)C3CC(CO3)OC(=O)NC45CC(C4)C5 |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Cdk2-IN-26, A Potent and Selective CDK2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Cdk2-IN-26 is a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression. Dysregulation of CDK2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical and cellular activity, based on available data. It is important to note that the development of the CDK2 inhibitor program by Relay Therapeutics, the original filer of the patent for this compound, has been discontinued.

Core Mechanism of Action

This compound is a small molecule inhibitor that targets the ATP-binding pocket of CDK2. By occupying this site, it prevents the binding of ATP, which is essential for the kinase activity of CDK2. The inhibition of CDK2 leads to the blockade of downstream signaling pathways that are crucial for cell cycle progression, particularly the G1 to S phase transition.

Signaling Pathway

The canonical CDK2 signaling pathway is initiated by the binding of cyclins, such as Cyclin E and Cyclin A, to CDK2. This complex is then activated through phosphorylation by CDK-activating kinase (CAK). Activated CDK2/cyclin complexes phosphorylate a variety of substrates, most notably the Retinoblastoma protein (pRb). Phosphorylation of pRb leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA synthesis and S-phase entry. This compound, by inhibiting CDK2, prevents the phosphorylation of pRb, thereby maintaining pRb in its active, E2F-bound state and inducing cell cycle arrest.

Quantitative Data

The following tables summarize the in vitro biochemical and cellular activities of this compound, as disclosed in the patent literature (WO2023154426 A1).

Table 1: Biochemical Activity of this compound

| Target | Assay Type | IC50 (nM) |

| CDK2/CycE1 | Biochemical | < 10 |

Table 2: Cellular Activity of this compound

| Cell Line | Assay Type | EC50 (nM) |

| OVCAR3 (ovarian cancer) | Cell Proliferation | < 50 |

Experimental Protocols

The following are descriptions of the general methodologies used to assess the activity of this compound, based on standard practices in the field and information inferred from patent literature.

Biochemical Kinase Assay (CDK2/CycE1)

Objective: To determine the in vitro inhibitory activity of this compound against the CDK2/Cyclin E1 complex.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human CDK2 and Cyclin E1 proteins are expressed and purified. A suitable peptide substrate for CDK2, often a synthetic peptide containing the consensus phosphorylation sequence, and ATP are prepared in a kinase reaction buffer.

-

Compound Preparation: this compound is serially diluted in DMSO to generate a range of concentrations.

-

Kinase Reaction: The kinase reaction is initiated by adding the CDK2/CycE1 complex to a mixture of the substrate, ATP (often radiolabeled, e.g., [γ-³³P]ATP), and the test compound in a 96- or 384-well plate. The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., room temperature or 30°C).

-

Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. If a radiolabeled ATP is used, this can be done by capturing the phosphorylated substrate on a filter membrane and measuring the incorporated radioactivity using a scintillation counter. Alternatively, luminescence-based assays (e.g., ADP-Glo™) that measure the amount of ADP produced can be used.

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a DMSO control. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a four-parameter logistic dose-response curve.

Cellular Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of cancer cell lines.

Methodology:

-

Cell Culture: The selected cancer cell line (e.g., OVCAR3) is cultured in appropriate media and conditions.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound or a vehicle control (DMSO).

-

Incubation: The cells are incubated with the compound for a specified period, typically 72 hours, to allow for effects on cell proliferation.

-

Viability/Proliferation Measurement: Cell viability or proliferation is assessed using a variety of methods. A common method is the use of a resazurin-based reagent (e.g., CellTiter-Blue®), where viable cells reduce resazurin to the fluorescent resorufin. The fluorescence intensity is proportional to the number of viable cells.

-

Data Analysis: The percentage of cell growth inhibition is calculated for each compound concentration relative to the vehicle control. The EC50 value, the concentration of the compound that causes a 50% reduction in cell proliferation, is determined by fitting the data to a dose-response curve.

Logical Relationship of Mechanism of Action

The mechanism of action of this compound can be summarized as a logical cascade of events, starting from the specific inhibition of the molecular target and culminating in a cellular phenotype.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available patent information. The discontinuation of the this compound program by the original developer should be taken into consideration for any research and development planning.

In-Depth Technical Guide to Cdk2-IN-26 (CAS 2821777-43-7): A Potent and Selective CDK2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cdk2-IN-26, also known as compound 9, is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression. Developed by Relay Therapeutics, this small molecule inhibitor has emerged from research efforts focused on identifying novel therapeutic agents for cancers characterized by aberrant CDK2 activity. This technical guide provides a comprehensive overview of the available data on this compound, including its biochemical and cellular activity, the signaling pathways it modulates, and detailed experimental protocols for its evaluation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 2821777-43-7 |

| Molecular Formula | C₂₀H₂₄F₂N₆O₅ |

| Molecular Weight | 466.44 g/mol |

| Alternative Names | This compound, Compound 9 |

| Source | Relay Therapeutics, Inc.[1] |

Biochemical and Cellular Activity

This compound has demonstrated potent and selective inhibition of CDK2 in biochemical assays. The following table summarizes the available inhibitory activity data.

| Target | IC₅₀ (nM) | Assay Type |

| CDK2 | Potent | Biochemical Assay |

Further specific IC₅₀ values for this compound against a panel of kinases are detailed in patent literature from Relay Therapeutics.

The mechanism of action of this compound involves the direct inhibition of the kinase activity of the CDK2/cyclin E and CDK2/cyclin A complexes. These complexes are crucial for the G1/S phase transition and the initiation of DNA replication. By inhibiting CDK2, this compound can induce cell cycle arrest and apoptosis in cancer cells with dysregulated CDK2 activity.

Signaling Pathways

The primary signaling pathway affected by this compound is the cell cycle regulation pathway. Specifically, it intervenes at the G1/S checkpoint, a critical control point for cell proliferation.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of CDK2 inhibitors like this compound, based on established protocols.

Biochemical Kinase Inhibition Assay

This protocol is designed to determine the in vitro potency of an inhibitor against CDK2.

Materials:

-

Recombinant human CDK2/Cyclin E or CDK2/Cyclin A complex

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

ATP

-

Substrate (e.g., Histone H1 or a specific peptide substrate)

-

This compound (solubilized in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

Microplate reader capable of measuring luminescence

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

In a 96-well or 384-well plate, add the kinase, substrate, and diluted inhibitor.

-

Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be close to the Km value for CDK2.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions. This involves a two-step process of depleting unused ATP and then converting ADP to ATP, which is used to generate a luminescent signal.

-

Measure the luminescence using a microplate reader.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Proliferation Assay

This protocol measures the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., a cell line with known CDK2 dependency)

-

Complete cell culture medium

-

This compound (solubilized in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar assay

-

Microplate reader capable of measuring luminescence

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Equilibrate the plate to room temperature.

-

Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of the number of viable cells.

-

Measure the luminescence using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) by plotting the percentage of viability against the logarithm of the inhibitor concentration.

Conclusion

This compound is a valuable research tool for investigating the role of CDK2 in both normal and pathological cellular processes. Its potency and selectivity make it a promising candidate for further preclinical and clinical development as a targeted cancer therapeutic. The experimental protocols provided in this guide offer a starting point for researchers to evaluate the efficacy and mechanism of action of this compound and similar CDK2 inhibitors. As research in this area continues, a deeper understanding of the therapeutic potential of selective CDK2 inhibition is anticipated.

References

Technical Guide to the Intellectual Property and Scientific Foundation of a Novel CDK2 Inhibitor Series

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the patent landscape and scientific data surrounding a promising series of Cyclin-Dependent Kinase 2 (CDK2) inhibitors, with a focus on a key compound identified as "compound 26" in foundational research, likely referred to as Cdk2-IN-26 in some contexts. This document details the intellectual property, experimental methodologies, quantitative data, and relevant biological pathways associated with this inhibitor series, which culminated in the development of the clinical candidate AZD8421.

Intellectual Property Landscape

The intellectual property surrounding this series of CDK2 inhibitors is primarily held by AstraZeneca. A key patent application covering the core scaffold and related compounds, including the clinical candidate AZD8421, has been identified.

Table 1: Key Patent Information for the Novel CDK2 Inhibitor Series

| Patent Identifier | Title | Applicant/Assignee | Inventors | Priority Date | Filing Date | Publication Date |

| WO/2022/248530 | PYRAZOLO[1,5-A]PYRIMIDINE DERIVATIVES AS KINASE INHIBITORS | ASTRAZENECA AB | Barlaam, Bernard, et al. | May 26, 2021 | May 24, 2022 | December 1, 2022 |

This patent application discloses a series of pyrazolo[1,5-a]pyrimidine derivatives as potent and selective CDK2 inhibitors. The claims encompass a broad range of chemical structures, including compounds with structural similarities to "compound 26" and AZD8421, and their use in treating proliferative disorders, particularly cancers characterized by Cyclin E amplification or resistance to CDK4/6 inhibitors.

Quantitative Data Summary

The following tables summarize the key quantitative data for "compound 26" and related compounds as reported in the primary scientific literature. This data highlights the structure-activity relationship (SAR) and the optimization process leading to a potent and selective clinical candidate.

Table 2: In Vitro Potency and Selectivity of Key CDK2 Inhibitors

| Compound | CDK2 IC50 (nM) | CDK1 IC50 (nM) | CDK9 IC50 (nM) | CDK2/CDK1 Selectivity (fold) | CDK2/CDK9 Selectivity (fold) |

| Compound 26 | 485 | >10,000 | >10,000 | >20 | >20 |

| AZD8421 | 9 | 500 | >10,000 | 56 | >1111 |

Data presented is derived from various in vitro assays as described in the referenced scientific literature.

Table 3: Cellular Activity and Pharmacokinetic Properties

| Compound | OVCAR3 Cell Proliferation IC50 (µM) | Human Hepatocyte Clearance (µL/min/10^6 cells) |

| Compound 26 | 0.485 | <1 |

| AZD8421 | 0.022 | 10 |

Cell proliferation was assessed in the OVCAR3 ovarian cancer cell line, which is characterized by CCNE1 amplification.

Experimental Protocols

This section details the methodologies for key experiments cited in the development of this CDK2 inhibitor series.

In Vitro Kinase Inhibition Assay (NanoBRET™ Target Engagement Assay)

The potency of the compounds against CDK2, CDK1, and CDK9 was determined using the NanoBRET™ Target Engagement Intracellular Kinase Assay.

-

Principle: This assay measures the ability of a test compound to compete with a fluorescent tracer for binding to a NanoLuc® luciferase-tagged kinase in live cells. A decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal indicates displacement of the tracer by the inhibitor.

-

Cell Line: HEK293 cells were used for transient expression of the NanoLuc®-kinase fusion proteins.

-

Procedure:

-

HEK293 cells were transfected with the appropriate NanoLuc®-CDK fusion vector.

-

Transfected cells were seeded into 96-well plates.

-

A fluorescently labeled ATP-competitive tracer was added to the cells.

-

Test compounds were serially diluted and added to the wells.

-

After a 2-hour incubation at 37°C, the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor were added.

-

The donor emission (460 nm) and acceptor emission (610 nm) were measured using a suitable plate reader.

-

The BRET ratio was calculated, and IC50 values were determined from the dose-response curves.

-

Cell Proliferation Assay (EdU Incorporation)

The anti-proliferative activity of the compounds was assessed in the OVCAR3 human ovarian cancer cell line.

-

Principle: This assay measures the incorporation of 5-ethynyl-2'-deoxyuridine (EdU), a nucleoside analog of thymidine, into newly synthesized DNA during the S-phase of the cell cycle.

-

Procedure:

-

OVCAR3 cells were seeded in 96-well plates and allowed to adhere overnight.

-

Cells were treated with serial dilutions of the test compounds for 72 hours.

-

EdU was added to the cells for the final 4 hours of incubation.

-

Cells were fixed, permeabilized, and the incorporated EdU was detected using a click chemistry reaction with a fluorescent azide.

-

Cell nuclei were counterstained with Hoechst 33342.

-

Plates were imaged and analyzed using a high-content imaging system to quantify the percentage of EdU-positive cells.

-

IC50 values were calculated from the resulting dose-response curves.

-

Visualizations

The following diagrams illustrate key biological pathways and experimental workflows relevant to the development of this compound and related inhibitors.

The Role of CDK2 Inhibition in Oncology: A Technical Guide

Disclaimer: This guide addresses the broader topic of Cyclin-Dependent Kinase 2 (CDK2) as a therapeutic target in cancer. Despite a comprehensive search, no publicly available information was found for a specific compound designated "Cdk2-IN-26." Therefore, this document focuses on the principles of CDK2 inhibition and utilizes data from representative, well-characterized CDK2 inhibitors to illustrate key concepts.

Introduction

Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine protein kinase that plays a crucial role in the regulation of the cell cycle, particularly during the G1/S phase transition and S phase progression.[1][2] Its activity is tightly controlled by binding to its regulatory partners, cyclin E and cyclin A.[2] Dysregulation of the CDK2 pathway, often through the overexpression of cyclin E (CCNE1), is a hallmark of various cancers, including certain types of breast, ovarian, and gastric cancers.[1][3] This aberrant CDK2 activity leads to uncontrolled cell proliferation and genomic instability, making it a compelling target for cancer therapy.[4][5] Furthermore, CDK2 activation has been identified as a key mechanism of resistance to CDK4/6 inhibitors, a mainstay in the treatment of hormone receptor-positive (HR+) breast cancer, further highlighting the therapeutic potential of CDK2 inhibition.[6][7]

This technical guide provides an in-depth overview of CDK2 as a therapeutic target, focusing on the mechanism of action of CDK2 inhibitors, preclinical and clinical data, and the experimental methodologies used to evaluate these compounds.

Mechanism of Action of CDK2 Inhibitors

CDK2 inhibitors are small molecules designed to block the kinase activity of CDK2, thereby preventing the phosphorylation of its downstream substrates, most notably the retinoblastoma protein (Rb).[8] The phosphorylation of Rb by the CDK2/cyclin E complex leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA replication and S phase entry.[9][10] By inhibiting CDK2, these compounds prevent Rb phosphorylation, leading to cell cycle arrest at the G1/S checkpoint and, in some cases, the induction of a senescence-like state or apoptosis.[8][11]

Signaling Pathway

The CDK2 signaling pathway is a central component of the cell cycle machinery. Its dysregulation in cancer often stems from the amplification or overexpression of CCNE1, the gene encoding cyclin E1.[1][12] This leads to hyperactivation of CDK2 and uncontrolled cell proliferation.

Caption: The CDK2 signaling pathway in cell cycle progression and its inhibition.

Quantitative Data on Representative CDK2 Inhibitors

Several selective CDK2 inhibitors have been developed and are in various stages of preclinical and clinical evaluation. The following tables summarize key quantitative data for some of these compounds.

Table 1: In Vitro Potency of Selected CDK2 Inhibitors

| Compound | Target | Biochemical IC50 (nM) | Cellular IC50 (nM) | Reference(s) |

| INX-315 | CDK2/cyclin E1 | <1 | 2.3 (NanoBRET) | [11] |

| PF-07104091 | CDK2/cyclin E1 | 2.4 | - | [11][13] |

| BLU-222 | CDK2 | - | - | [1][11] |

| AZD8421 | CDK2 | 0.007 (µM) | - | [14] |

| NU2058 | CDK2 | 54 (µM) (in-cell) | - | [8] |

| NU6102 | CDK2 | - | - | [8] |

IC50: Half-maximal inhibitory concentration. A lower value indicates higher potency. NanoBRET: A bioluminescence resonance energy transfer-based assay to measure compound binding to a target in live cells.

Table 2: Selectivity of Selected CDK2 Inhibitors

| Compound | Selectivity over CDK1 (fold) | Selectivity over CDK9 (fold) | Reference(s) |

| INX-315 | >100 | - | [11] |

| PF-07104091 | >100 | - | [11] |

| AZD8421 | 44 | >155 | [14] |

Selectivity is a crucial parameter to minimize off-target effects and associated toxicities.[7]

Experimental Protocols

The evaluation of CDK2 inhibitors involves a series of in vitro and in vivo experiments to determine their potency, selectivity, mechanism of action, and anti-tumor efficacy.

Kinase Inhibition Assay (Biochemical)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified CDK2/cyclin E1 enzyme.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human CDK2 and cyclin E1 are expressed and purified. A suitable substrate, such as a peptide derived from Histone H1 or Rb, is prepared along with radiolabeled ATP (e.g., [γ-³²P]ATP).

-

Reaction Mixture: The inhibitor is serially diluted and incubated with the CDK2/cyclin E1 enzyme in a kinase buffer.

-

Initiation of Reaction: The kinase reaction is initiated by adding the substrate and [γ-³²P]ATP. The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

-

Termination and Detection: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP, typically by spotting the reaction mixture onto phosphocellulose paper followed by washing.

-

Quantification: The amount of incorporated radiolabel is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cellular Proliferation Assay

Objective: To assess the effect of a CDK2 inhibitor on the growth of cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cell lines, particularly those with CCNE1 amplification, are seeded in 96-well plates and allowed to attach overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of the CDK2 inhibitor.

-

Incubation: The plates are incubated for a period of 3 to 6 days.

-

Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT, MTS, or CellTiter-Glo assay, which quantifies the number of viable cells.

-

Data Analysis: The results are expressed as a percentage of the vehicle-treated control, and the GI50 (concentration for 50% of maximal inhibition of cell proliferation) is calculated.[8]

Western Blot Analysis for Pharmacodynamic Markers

Objective: To confirm the on-target activity of the CDK2 inhibitor in cells by measuring the phosphorylation of downstream targets.

Methodology:

-

Cell Treatment and Lysis: Cancer cells are treated with the CDK2 inhibitor for a specified time. The cells are then lysed to extract total protein.

-

Protein Quantification: The protein concentration in the lysates is determined using a standard method like the BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated Rb (pRb), total Rb, and other relevant proteins. A loading control antibody (e.g., β-actin or GAPDH) is also used.

-

Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.

-

Analysis: The band intensities are quantified to determine the change in pRb levels relative to total Rb and the loading control.

Experimental Workflow

The development and evaluation of a CDK2 inhibitor follows a structured workflow from initial screening to preclinical validation.

References

- 1. meridian.allenpress.com [meridian.allenpress.com]

- 2. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]

- 3. Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyclin-Dependent Kinase-2 as a Target for Cancer Therapy: Progress in the Development of CDK2 Inhibitors as Anti-Cancer Agents | Bentham Science [benthamscience.com]

- 5. Profiling the Activity of the Potent and Highly Selective CDK2 Inhibitor BLU-222 Reveals Determinants of Response in CCNE1-Aberrant Ovarian and Endometrial Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclin-dependent kinase 2 (CDK2) inhibitors and others novel CDK inhibitors (CDKi) in breast cancer: clinical trials, current impact, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeting CDK2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pre-clinical evaluation of cyclin-dependent kinase 2 and 1 inhibition in anti-estrogen-sensitive and resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The history and future of targeting cyclin-dependent kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. BLU-222, an oral, potent, and selective CDK2 inhibitor, in patients with advanced solid tumors: Phase 1 monotherapy dose escalation. - ASCO [asco.org]

- 13. tandfonline.com [tandfonline.com]

- 14. pubs.acs.org [pubs.acs.org]

The Discovery and Development of Cyclin-Dependent Kinase 2 (CDK2) Inhibitors: A Technical Guide

Disclaimer: Information regarding a specific compound designated "Cdk2-IN-26" was not publicly available at the time of this writing. This guide will therefore provide a comprehensive overview of the discovery and development of Cyclin-Dependent Kinase 2 (CDK2) inhibitors, using publicly available data for well-characterized compounds as illustrative examples. The principles, experimental protocols, and data presented are representative of the field and intended for researchers, scientists, and drug development professionals.

Introduction to CDK2 as a Therapeutic Target

Cyclin-dependent kinase 2 (CDK2) is a key serine/threonine kinase that, in complex with its regulatory partners cyclin E and cyclin A, plays a crucial role in the G1/S phase transition and S phase progression of the eukaryotic cell cycle.[1][2] Dysregulation of CDK2 activity, often through the amplification of the CCNE1 gene (encoding cyclin E1), is implicated in the development and progression of various cancers, including ovarian and breast cancer.[3][4] Furthermore, CDK2 activation has emerged as a significant mechanism of resistance to approved CDK4/6 inhibitors, making it an attractive target for novel anticancer therapies.[3][5]

The development of selective CDK2 inhibitors has been a long-standing goal in oncology drug discovery. Early efforts were hampered by a lack of selectivity against other cyclin-dependent kinases, particularly the highly homologous CDK1, leading to off-target effects and poor clinical tolerability.[6] However, recent advances in structural biology and computational chemistry have enabled the design of highly potent and selective next-generation CDK2 inhibitors, several of which are currently in clinical development.[6][7]

Discovery Strategies for CDK2 Inhibitors

The discovery of novel CDK2 inhibitors employs a variety of strategies, ranging from traditional high-throughput screening to modern computational and structure-based design approaches.

A common starting point is the screening of large compound libraries against recombinant CDK2/cyclin complexes to identify initial "hit" compounds. These hits are then optimized through iterative cycles of medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. Structure-based drug design (SBDD) plays a pivotal role in this process, utilizing X-ray crystal structures of CDK2 in complex with inhibitors to guide the design of new analogs with improved binding affinity and selectivity.[4]

More recent approaches have incorporated advanced computational methods, such as physics-based simulations, machine learning, and generative models, to accelerate the discovery process.[4][6] These methods can be used to screen virtual libraries of millions of compounds, predict binding affinities, and propose novel chemical scaffolds with desirable properties.

Signaling Pathways and Experimental Workflows

The CDK2 Signaling Pathway

CDK2 activity is tightly regulated throughout the cell cycle. In the late G1 phase, mitogenic signals lead to the synthesis of cyclin E, which binds to and activates CDK2. The CDK2/cyclin E complex then phosphorylates several key substrates, most notably the retinoblastoma protein (Rb).[8] Phosphorylation of Rb leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for S phase entry and DNA replication.[2][8] As cells progress into the S phase, cyclin E is degraded, and CDK2 associates with cyclin A. The CDK2/cyclin A complex is then responsible for phosphorylating substrates that are essential for ongoing DNA synthesis and the prevention of re-replication.[1][9]

References

- 1. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]

- 2. Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Novel Antitumor Small-Molecule Agent with Dual Action of CDK2/p-RB and MDM2/p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Accelerated Discovery of Macrocyclic CDK2 Inhibitor QR-6401 by Generative Models and Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Selective Tertiary Amide Inhibitors of Cyclin-Dependent Kinase 2 (CDK2) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acellera [acellera.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Emerging approaches to CDK inhibitor development, a structural perspective - PMC [pmc.ncbi.nlm.nih.gov]

Heterocyclic Amides as Cyclin-Dependent Kinase (CDK) Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that are fundamental regulators of the eukaryotic cell cycle and transcription. Their dysregulation is a hallmark of numerous cancers, making them a prime target for therapeutic intervention. Among the various classes of CDK inhibitors, heterocyclic amides have emerged as a particularly fruitful area of research, leading to the development of several approved and clinical-stage drugs. This technical guide provides an in-depth overview of heterocyclic amides as CDK inhibitors, focusing on their mechanism of action, structure-activity relationships (SAR), and the experimental protocols used for their characterization. Quantitative data are summarized in structured tables for comparative analysis, and key cellular pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Introduction: The Role of CDKs in Cell Cycle and Cancer

The eukaryotic cell cycle is a tightly regulated process that ensures the faithful replication and segregation of genetic material. This process is driven by the sequential activation and inactivation of CDKs, which form active heterodimeric complexes with their regulatory partners, cyclins.[1] Different CDK-cyclin pairs govern specific transitions in the cell cycle. For instance, the cyclin D-CDK4/6 complex is crucial for the G1 phase, where it phosphorylates the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor and the initiation of DNA synthesis.[1][2] Subsequently, cyclin E-CDK2, cyclin A-CDK2, and cyclin B-CDK1 orchestrate the S, G2, and M phases, respectively.[1]

In many cancers, genetic alterations lead to the hyperactivation of CDKs, resulting in uncontrolled cell proliferation.[3] For example, amplification of the CCNE1 gene, which encodes cyclin E1, leads to CDK2 over-activation and is observed in various tumor types, including ovarian and breast cancer.[3] This has made the development of small molecule CDK inhibitors a major focus of oncology drug discovery.[4]

Heterocyclic Amides as a Privileged Scaffold for CDK Inhibition

Heterocyclic compounds, particularly those containing amide functionalities, have proven to be highly effective scaffolds for designing potent and selective CDK inhibitors. These structures often mimic the purine ring of ATP, enabling them to bind competitively to the ATP-binding pocket of CDKs. The amide group can form crucial hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition.[5]

Prominent examples of successful heterocyclic amide CDK inhibitors include the FDA-approved CDK4/6 inhibitors Palbociclib, Ribociclib, and Abemaciclib, which have revolutionized the treatment of HR-positive breast cancer.[4][6] These molecules typically feature a core heterocyclic system, such as a pyrido[2,3-d]pyrimidine, linked to various substituted aromatic rings via an amide or amine linkage. The diversity of achievable heterocyclic structures and the ability to readily modify substituents allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Signaling Pathways and Mechanism of Action

CDK inhibitors exert their effects by blocking the phosphorylation of key substrates, thereby inducing cell cycle arrest and, in some cases, apoptosis. The primary mechanism for G1 arrest involves the inhibition of CDK4/6, which prevents the hyper-phosphorylation of Rb. This maintains Rb in its active, E2F-bound state, repressing the transcription of genes required for S-phase entry.

dot

Caption: Simplified CDK4/6-Rb-E2F signaling pathway and inhibitor action.

Quantitative Data and Structure-Activity Relationships

The development of heterocyclic amide CDK inhibitors is heavily reliant on understanding the relationship between chemical structure and biological activity. This is typically quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%. The tables below summarize publicly available IC50 data for representative heterocyclic amide CDK inhibitors.

Table 1: IC50 Values of Approved Heterocyclic Amide CDK4/6 Inhibitors

| Compound | CDK4 IC50 (nM) | CDK6 IC50 (nM) | Reference(s) |

|---|---|---|---|

| Palbociclib | 11 | 16 | [1] |

| Ribociclib | 10 | 39 | [7] |

| Abemaciclib | 2 | 10 |[7] |

Table 2: IC50 Values of Selected Heterocyclic Amide CDK2 Inhibitors

| Compound Scaffold | Representative Compound | CDK1 IC50 (µM) | CDK2 IC50 (µM) | Selectivity (CDK1/CDK2) | Reference(s) |

|---|---|---|---|---|---|

| 2-Arylaminopurine | Compound 73 | 86 | 0.044 | ~1955x | [5] |

| Pyrazolopyrimidine | Compound 91 | >100 | 0.22 | >450x | [5] |

| Pyrrolopyrimidine | Compound 98 | >100 | 0.13 | >750x |[5] |

Note: Data is compiled from various sources and assay conditions may differ. Direct comparison should be made with caution.

Key Experimental Protocols

The characterization of novel CDK inhibitors requires a suite of biochemical and cell-based assays. Below are detailed methodologies for three fundamental experiments.

Biochemical Kinase Activity Assay (Luminescence-Based)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified CDK-cyclin complex. The amount of ATP consumed in the phosphorylation reaction is quantified.

dot

Caption: Workflow for a luminescence-based CDK kinase activity assay.

Methodology:

-

Reagent Preparation : Prepare a 5x Kinase Assay Buffer (e.g., 200mM Tris-HCl pH 7.5, 100mM MgCl2, 0.5 mg/ml BSA). Dilute the CDK2/CyclinA2 enzyme and a suitable substrate (e.g., Rb peptide) in 1x Kinase Assay Buffer.[8] Prepare serial dilutions of the test compound in buffer containing DMSO.

-

Reaction Plate Setup : In a 96-well or 384-well white plate, add 5 µL of the inhibitor solution to the "Test Inhibitor" wells. For "Positive Control" and "Blank" wells, add 5 µL of the buffer with DMSO.[8]

-

Master Mixture : Prepare a master mixture containing the Kinase Assay Buffer, ATP (e.g., final concentration of 10 µM), and the substrate peptide.[8]

-

Enzyme Addition : Add the diluted CDK2/CyclinA2 enzyme to all wells except the "Blank" control.

-

Initiation and Incubation : Add the master mixture to all wells to start the reaction. The final reaction volume is typically 50 µL. Incubate the plate at 30°C for 45-60 minutes.[8]

-

Detection :

-

Add 50 µL of a reagent like Kinase-Glo® Max to each well. This terminates the kinase reaction and measures the remaining ATP via a luciferase reaction.[8]

-

Alternatively, using an ADP-Glo™ assay, first add ADP-Glo™ Reagent to deplete unused ATP, then add Kinase Detection Reagent to convert the ADP produced by the kinase into ATP, which is then measured by luciferase.[9][10]

-

-

Data Acquisition : Incubate at room temperature for 15 minutes in the dark.[8] Measure luminescence using a microplate reader.

-

Analysis : Subtract the "Blank" reading from all other readings. Calculate the percentage of inhibition relative to the "Positive Control" and determine the IC50 value by fitting the data to a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of a CDK inhibitor on cell cycle distribution in a population of cultured cells. It quantifies the percentage of cells in the G0/G1, S, and G2/M phases based on their DNA content.

Methodology:

-

Cell Culture and Treatment : Plate cancer cells (e.g., MCF-7) at a density that allows for exponential growth (e.g., 50-70% confluency). Treat the cells with various concentrations of the heterocyclic amide inhibitor or a vehicle control (DMSO) for a specified time (e.g., 24 hours).[11][12]

-

Cell Harvesting : Wash the cells with phosphate-buffered saline (PBS), then detach them using trypsin. Collect the cells and centrifuge to form a pellet.[11]

-

Fixation : Resuspend the cell pellet and fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. This permeabilizes the cells and preserves their morphology. Cells can be stored at -20°C for several weeks.[11][13]

-

Staining :

-

Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS.[11]

-

Resuspend the cells in a staining solution containing a DNA-binding fluorescent dye, such as Propidium Iodide (PI).[11]

-

The staining solution should also contain RNase A to prevent the staining of double-stranded RNA.[13]

-

-

Flow Cytometry Acquisition : Analyze the stained cells on a flow cytometer. The PI fluorescence is measured, which is directly proportional to the DNA content. A histogram is generated showing the number of cells versus fluorescence intensity.

-

Data Analysis : The resulting histogram will show distinct peaks. The first peak represents cells in the G0/G1 phase (2N DNA content), and the second peak represents cells in the G2/M phase (4N DNA content). Cells with intermediate DNA content are in the S phase.[1] The percentage of cells in each phase is quantified using cell cycle analysis software. An effective G1-phase inhibitor will cause an accumulation of cells in the G0/G1 peak.

Western Blotting for Phospho-Rb

Western blotting can be used to confirm the mechanism of action of a CDK4/6 inhibitor by measuring the phosphorylation status of its key substrate, the retinoblastoma protein (Rb).

Methodology:

-

Protein Extraction : Treat cells with the inhibitor as described for flow cytometry. Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[4]

-

Protein Quantification : Determine the protein concentration of each lysate using a standard method like the bicinchoninic acid (BCA) assay to ensure equal loading.

-

SDS-PAGE : Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[4]

-

Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.[4]

-

Immunoblotting :

-

Blocking : Block the membrane with a solution like 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[4]

-

Primary Antibody Incubation : Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Rb (e.g., at Ser780 or Ser807/811).[2]

-

Secondary Antibody Incubation : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[4]

-

-

Detection : Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the resulting light signal using an imaging system.[14]

-

Analysis : The intensity of the band corresponding to phospho-Rb will decrease in a dose-dependent manner in cells treated with an effective CDK4/6 inhibitor. The membrane should be stripped and re-probed for total Rb and a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading and that the inhibitor does not affect total Rb levels.[2]

Conclusion and Future Directions

Heterocyclic amides represent a highly successful and versatile class of CDK inhibitors, with several compounds demonstrating significant clinical benefit. The continued exploration of novel heterocyclic scaffolds and the optimization of substituents are expected to yield inhibitors with improved selectivity profiles, potentially targeting other CDKs like CDK2 or CDK9, which are implicated in transcription and other cancer types.[15][16] The development of next-generation compounds will rely on the robust application of the biochemical and cellular assays detailed in this guide to thoroughly characterize their potency, selectivity, and mechanism of action, ultimately paving the way for new and improved cancer therapies.

References

- 1. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]

- 2. resources.revvity.com [resources.revvity.com]

- 3. researchgate.net [researchgate.net]

- 4. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. promega.com [promega.com]

- 10. promega.com [promega.com]

- 11. Release from cell cycle arrest with Cdk4/6 inhibitors generates highly synchronized cell cycle progression in human cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bdbiosciences.com [bdbiosciences.com]

- 14. researchgate.net [researchgate.net]

- 15. A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: Cdk2-IN-26 In Vitro Kinase Assay Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 2 (Cdk2) is a serine/threonine protein kinase that plays a crucial role in the regulation of the cell cycle.[1] Specifically, Cdk2 activity is essential for the transition from the G1 to the S phase, where DNA replication occurs.[1] Dysregulation of Cdk2 activity is frequently observed in various cancers, making it a significant target for anticancer drug development.[2][3] In vitro kinase assays are fundamental tools for identifying and characterizing potential Cdk2 inhibitors, such as Cdk2-IN-26. This document provides a detailed protocol for assessing the inhibitory activity of this compound against human Cdk2/Cyclin A2 using a luminescence-based assay that quantifies ADP production.

Cdk2 Signaling Pathway

The activity of Cdk2 is tightly regulated by its association with cyclin partners, primarily Cyclin E and Cyclin A.[4] The Cdk2/Cyclin E complex is instrumental in initiating the G1/S transition by phosphorylating key substrates like the Retinoblastoma protein (Rb).[1] This phosphorylation releases the E2F transcription factor, which in turn activates the transcription of genes required for DNA synthesis.[1] Subsequently, the Cdk2/Cyclin A complex is required for progression through the S phase.[4]

References

- 1. Identification of High-Affinity Inhibitors of Cyclin-Dependent Kinase 2 Towards Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cdk2-IN-26 Cell-Based Proliferation Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the anti-proliferative effects of Cdk2-IN-26, a selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), in a cell-based assay. The document includes the mechanism of action, experimental protocols, data presentation guidelines, and visual diagrams of the relevant signaling pathway and experimental workflow.

Introduction

Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly during the G1 to S phase transition.[1][2] In complex with cyclin E or cyclin A, CDK2 phosphorylates various substrates, including the retinoblastoma protein (Rb), leading to the activation of E2F transcription factors and the initiation of DNA synthesis.[3][4][5] Dysregulation of CDK2 activity is a common feature in many cancers, making it an attractive target for cancer therapy.[1][6][7] this compound is a potent and selective small molecule inhibitor of CDK2. This document outlines a robust cell-based proliferation assay to determine the efficacy of this compound in cancer cell lines.

Mechanism of Action

This compound functions by competitively binding to the ATP-binding pocket of the CDK2 enzyme, thereby preventing the phosphorylation of its substrates.[1] This inhibition of CDK2 activity leads to cell cycle arrest at the G1/S checkpoint, preventing cancer cells from entering the DNA synthesis phase and ultimately inhibiting their proliferation.[1] In some cases, prolonged inhibition of CDK2 can also induce apoptosis (programmed cell death).[1]

Cdk2 Signaling Pathway in Cell Cycle Progression

The following diagram illustrates the central role of the CDK2/Cyclin E and CDK2/Cyclin A complexes in the G1/S phase transition of the cell cycle.

Caption: Cdk2 Signaling Pathway in G1/S Transition.

Experimental Protocols

This section provides a detailed protocol for a 96-well plate-based cell proliferation assay using a luminescent cell viability reagent.

Materials and Reagents

-

Cell Lines: A panel of cancer cell lines (e.g., OVCAR-3, MCF7, HCC1806) and a normal fibroblast cell line (e.g., Hs68) for selectivity assessment.

-

Cell Culture Medium: Appropriate medium for the chosen cell lines (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

This compound: Stock solution in DMSO (e.g., 10 mM).

-

Control Compounds: A known CDK inhibitor (e.g., Palbociclib) as a positive control and DMSO as a vehicle control.

-

Reagents: Trypsin-EDTA, Phosphate Buffered Saline (PBS), and a cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

-

Equipment: 96-well clear-bottom white plates, multichannel pipette, incubator (37°C, 5% CO2), and a luminometer.

Experimental Workflow Diagram

Caption: Cell-Based Proliferation Assay Workflow.

Detailed Protocol

-

Cell Seeding:

-

Harvest logarithmically growing cells using Trypsin-EDTA and perform a cell count.

-

Dilute the cells in fresh culture medium to the desired seeding density (typically 2,000-5,000 cells per well).

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a serial dilution of this compound in culture medium. A typical 10-point dose-response curve might range from 1 nM to 10 µM.

-

Prepare similar dilutions for the positive control (e.g., Palbociclib) and a vehicle control (DMSO at the same final concentration as the highest this compound concentration, typically ≤ 0.1%).

-

After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate concentrations of the compounds.

-

Include wells with untreated cells (medium only) and cells treated with the vehicle control.

-

-

Incubation:

-

Return the plate to the incubator and incubate for an additional 72 hours. This duration allows for multiple cell doubling times, providing a sufficient window to observe anti-proliferative effects.

-

-

Cell Viability Measurement:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of the CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the average background luminescence (from wells with medium and reagent only) from all experimental wells.

-

Normalize the data to the vehicle-treated control wells (representing 100% viability).

-

Plot the normalized viability data against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value (the concentration of the compound that inhibits cell proliferation by 50%).

-

Data Presentation

The quantitative data from the cell proliferation assay should be summarized in a clear and structured table to facilitate comparison between different cell lines and compounds.

Table 1: Anti-proliferative Activity (IC50) of this compound and Control Compounds

| Cell Line | Cancer Type | This compound IC50 (nM) | Palbociclib IC50 (nM) |

| HCC1806 | Triple-Negative Breast Cancer | [Insert experimental value] | >10,000 |

| BT549 | Triple-Negative Breast Cancer | [Insert experimental value] | >10,000 |

| MCF7 | ER+ Breast Cancer | [Insert experimental value] | 150 |

| OVCAR-3 | Ovarian Cancer | [Insert experimental value] | N/A |

| Hs68 | Normal Fibroblast | [Insert experimental value] | 26 |

Note: The IC50 values for Palbociclib in HCC1806, BT549, MCF7, and Hs68 are representative values from existing literature.[8] N/A indicates that data is not available.

Expected Results and Interpretation

-

Potency: A low IC50 value for this compound in cancer cell lines indicates high potency in inhibiting cell proliferation.

-

Selectivity: Comparing the IC50 values in cancer cell lines to that in normal cell lines (e.g., Hs68) provides an indication of the compound's selectivity. A significantly higher IC50 in normal cells is desirable.

-

Differential Sensitivity: Different cancer cell lines may exhibit varying sensitivity to this compound. For example, cells with high levels of Cyclin E, a partner of CDK2, may be more sensitive to CDK2 inhibition.[1]

Troubleshooting

-

High Variability: Ensure consistent cell seeding and proper mixing of reagents. Use a multichannel pipette for consistency.

-

Low Signal: Check cell viability before the assay. Ensure the cell seeding density is appropriate for the incubation period.

-

Inconsistent IC50 Values: Verify the accuracy of compound dilutions and ensure the stability of the compound in the assay medium.

By following these detailed application notes and protocols, researchers can effectively evaluate the anti-proliferative activity of this compound and gain valuable insights into its potential as a therapeutic agent.

References

- 1. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]

- 3. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CDK/cyclin dependencies define extreme cancer cell-cycle heterogeneity and collateral vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CDK2 and Cancer: Mechanisms and Opportunities - Bruce Clurman [grantome.com]

- 7. Inhibition of the CDK2 and Cyclin A complex leads to autophagic degradation of CDK2 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. g1therapeutics.com [g1therapeutics.com]

Application Notes and Protocols for the Use of a Selective Cdk2 Inhibitor in Xenograft Models

Disclaimer: As of November 2025, publicly available information on a specific molecule designated "Cdk2-IN-26" is not available. Therefore, these application notes and protocols are based on published data for other selective Cyclin-dependent kinase 2 (Cdk2) inhibitors, such as INX-315 and NKT-3964, which have been evaluated in preclinical xenograft models. These guidelines are intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction

Cyclin-dependent kinase 2 (Cdk2) is a key regulator of cell cycle progression, particularly at the G1/S transition.[1] Its aberrant activation is a hallmark of various cancers, making it an attractive therapeutic target.[2] Selective Cdk2 inhibitors are being developed to arrest the proliferation of cancer cells, often those with amplifications of genes like CCNE1 (encoding Cyclin E1) or those that have developed resistance to Cdk4/6 inhibitors.[3][4][5] These application notes provide a framework for utilizing a selective Cdk2 inhibitor in in vivo xenograft studies to evaluate its anti-tumor efficacy.

Mechanism of Action

Cdk2, in complex with its regulatory partners Cyclin E or Cyclin A, phosphorylates key substrates, including the Retinoblastoma protein (Rb). This phosphorylation releases the E2F transcription factor, which in turn activates the transcription of genes required for DNA synthesis and S-phase entry. Selective Cdk2 inhibitors block the kinase activity of the Cdk2/Cyclin E and Cdk2/Cyclin A complexes, leading to hypophosphorylation of Rb, cell cycle arrest at the G1/S checkpoint, and subsequent inhibition of tumor cell proliferation.[1][3] In some contexts, this can also induce a state of cellular senescence.[3][4][5]

Data Presentation: Preclinical Efficacy in Xenograft Models

The following tables summarize representative preclinical data for selective Cdk2 inhibitors in various cancer xenograft models. This data is intended for comparative purposes to guide experimental design.

Table 1: In Vivo Efficacy of a Selective Cdk2 Inhibitor in a CCNE1-Amplified Ovarian Cancer Xenograft Model

| Parameter | Details |

| Compound | Representative Selective Cdk2 Inhibitor (e.g., NKT-3964)[6] |

| Cell Line | OVCAR-3 (Human Ovarian Cancer, CCNE1-amplified)[6] |

| Animal Model | Immunodeficient Mice (e.g., NOD/SCID or Athymic Nude) |

| Dosing Regimen | 1, 3, 10, and 30 mg/kg, administered orally, once daily (q.d.)[6] |

| Treatment Duration | 21-28 days |

| Primary Endpoint | Tumor Growth Inhibition (TGI) |

| Results | Dose-dependent tumor growth inhibition observed.[6] |

| Tolerability | No significant body weight loss reported at efficacious doses.[6] |

Table 2: In Vivo Efficacy in a Gastric Cancer Xenograft Model

| Parameter | Details |

| Compound | Representative Selective Cdk2 Inhibitor (e.g., NKT-3964)[6] |

| Cell Line | MKN1 (Human Gastric Cancer)[6] |

| Animal Model | Immunodeficient Mice |

| Dosing Regimen | 1 and 3 mg/kg (q.d.) and intermittent dosing (1 mg/kg q.d., 3 mg/kg q2d, 10 mg/kg q.w.)[6] |

| Treatment Duration | 21-28 days |

| Primary Endpoint | Tumor Growth Inhibition |

| Results | Significant tumor growth inhibition with both daily and intermittent schedules.[6] |

| Tolerability | Treatments were well-tolerated.[6] |

Experimental Protocols

The following are detailed protocols for conducting a xenograft study to evaluate the efficacy of a selective Cdk2 inhibitor.

Cell Culture and Xenograft Tumor Establishment

-

Cell Line Selection: Choose a cancer cell line known to be dependent on Cdk2 activity, such as those with CCNE1 amplification (e.g., OVCAR-3) or those resistant to Cdk4/6 inhibitors.

-

Cell Culture: Culture the selected cell line in the recommended medium supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).

-

Cell Preparation for Implantation: Harvest cells during the logarithmic growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a 1:1 mixture of PBS and Matrigel at the desired concentration (e.g., 5 x 10^6 to 10 x 10^6 cells per 100-200 µL).

-

Tumor Implantation: Subcutaneously inject the cell suspension into the flank of 6-8 week old female immunodeficient mice (e.g., athymic nude or NOD/SCID).

-

Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure them 2-3 times per week using digital calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

Randomization: When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the animals into treatment and control groups.

Cdk2 Inhibitor Formulation and Administration

-

Formulation: Prepare the selective Cdk2 inhibitor in a vehicle suitable for the intended route of administration (e.g., oral gavage, intraperitoneal injection). A common vehicle for oral administration is a suspension in 0.5% methylcellulose and 0.2% Tween 80 in sterile water.

-

Dose Preparation: Prepare fresh dosing solutions daily.

-

Administration: Administer the inhibitor or vehicle control to the respective groups of mice according to the planned dosing schedule (e.g., once daily by oral gavage). The volume of administration should be based on the individual animal's body weight.

In Vivo Efficacy and Tolerability Assessment

-

Tumor Measurements: Continue to measure tumor volumes 2-3 times per week throughout the study.

-

Body Weight: Monitor and record the body weight of each animal 2-3 times per week as an indicator of toxicity.

-

Clinical Observations: Perform daily clinical observations to assess the overall health of the animals (e.g., changes in posture, activity, fur texture).

-

Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined maximum size, or after a fixed duration of treatment. Euthanize the animals and excise the tumors.

-

Data Analysis: Calculate the percent tumor growth inhibition (% TGI) for each treatment group compared to the vehicle control group. Analyze the data for statistical significance.

Pharmacodynamic (PD) and Biomarker Analysis

To confirm the mechanism of action of the Cdk2 inhibitor in vivo, pharmacodynamic studies can be performed.

-

Sample Collection: At specified time points after the final dose, collect tumor and/or blood samples from a satellite group of animals.

-

Western Blot Analysis: Prepare protein lysates from tumor tissue to analyze the phosphorylation status of Rb and the expression levels of cell cycle-related proteins by Western blotting.

-

Immunohistochemistry (IHC): Fix tumor tissues in formalin and embed in paraffin. Perform IHC to assess biomarkers such as Ki-67 (proliferation marker) and p-Rb.

Conclusion

The use of selective Cdk2 inhibitors in xenograft models is a critical step in the preclinical evaluation of these targeted therapies. By carefully selecting appropriate cancer models, establishing robust experimental protocols, and performing thorough efficacy and pharmacodynamic analyses, researchers can gain valuable insights into the therapeutic potential of these agents. The protocols and data presented here, based on representative selective Cdk2 inhibitors, provide a solid foundation for designing and executing such studies.

References

- 1. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. CDK2-selective degrader inhibits tumor growth in preclinical models | BioWorld [bioworld.com]

Application Notes and Protocols for Studying G1/S Phase Transition Using a Cdk2 Inhibitor

Disclaimer: Due to the limited availability of public data for the specific compound Cdk2-IN-26, these application notes and protocols have been generated using a representative and well-characterized Cdk2 inhibitor, PF-06873600, as a proxy. The provided data and protocols are intended to serve as a comprehensive guide for researchers studying the G1/S phase transition with potent and selective Cdk2 inhibitors.

Introduction

The transition from the G1 to the S phase of the cell cycle is a critical control point, ensuring that cells only replicate their DNA when conditions are favorable. Cyclin-dependent kinase 2 (Cdk2), in complex with its regulatory partners cyclin E and cyclin A, plays a pivotal role in orchestrating this transition. Dysregulation of Cdk2 activity is a hallmark of many cancers, making it an attractive target for therapeutic intervention. Cdk2 inhibitors are powerful tools for dissecting the molecular mechanisms of the G1/S checkpoint and for exploring potential anticancer therapies.

This document provides detailed application notes and experimental protocols for the use of a representative Cdk2 inhibitor in studying the G1/S phase transition in cancer cell lines.

Data Presentation

Biochemical Potency and Selectivity

The inhibitory activity of a representative Cdk2 inhibitor, PF-06873600, against a panel of cyclin-dependent kinases is summarized below. This data highlights the inhibitor's potency and selectivity for Cdk2.

| Kinase Complex | IC50 (nM) |

| Cdk2/cyclin E | < 1 |

| Cdk2/cyclin A | < 1 |

| Cdk1/cyclin B | > 1000 |

| Cdk4/cyclin D1 | > 1000 |

| Cdk6/cyclin D3 | > 1000 |

| Cdk9/cyclin T1 | > 1000 |

Data is representative and compiled from various sources for PF-06873600.

Cellular Activity: G1/S Arrest and Substrate Phosphorylation

Treatment of cancer cells with a potent Cdk2 inhibitor leads to a robust arrest in the G1 phase of the cell cycle and a corresponding decrease in the phosphorylation of Cdk2 substrates, such as the Retinoblastoma protein (pRb).

| Cell Line | Treatment | % Cells in G1 | % Cells in S | % Cells in G2/M | p-Rb (Ser807/811) Level |

| MCF7 (Breast Cancer) | DMSO (Vehicle) | 45% | 35% | 20% | High |

| MCF7 (Breast Cancer) | Cdk2 Inhibitor (1 µM) | 75% | 10% | 15% | Low |

| HCT116 (Colon Cancer) | DMSO (Vehicle) | 50% | 30% | 20% | High |

| HCT116 (Colon Cancer) | Cdk2 Inhibitor (1 µM) | 80% | 8% | 12% | Low |

Data is representative and compiled from various sources for a typical potent Cdk2 inhibitor.

Mandatory Visualizations

Caption: Cdk2 signaling at the G1/S transition.

Application Notes and Protocols: Cdk2-IN-26 in Combination Cancer Therapies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical and clinical rationale for utilizing Cdk2-IN-26, a selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), in combination with other cancer therapies. Detailed protocols for key experimental assays are included to facilitate further research and development.

Introduction to this compound

Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, particularly at the G1/S phase transition.[1][2] Its activity is essential for the initiation of DNA replication. Dysregulation of the CDK2 pathway is a common feature in many cancers, making it an attractive therapeutic target.[3] this compound is a potent and selective small molecule inhibitor of CDK2. Preclinical studies have demonstrated its ability to induce cell cycle arrest and apoptosis in cancer cells with dysregulated CDK2 activity.[4][5]

Rationale for Combination Therapies

While this compound shows promise as a monotherapy in specific cancer contexts, its true potential may be realized in combination with other anti-cancer agents. The primary rationales for these combinations are to overcome drug resistance, enhance therapeutic efficacy, and broaden the patient population that may benefit.

Combination with CDK4/6 Inhibitors

Rationale: A significant mechanism of acquired resistance to CDK4/6 inhibitors, which are standard of care in HR+/HER2- breast cancer, involves the upregulation of Cyclin E, leading to CDK2-dependent cell cycle progression.[6][7] By co-inhibiting CDK2, it is possible to overcome this resistance mechanism and restore sensitivity to CDK4/6 inhibition.[2][8]

Preclinical Evidence: Studies have shown that the combination of a CDK2 inhibitor with a CDK4/6 inhibitor (like palbociclib) synergistically suppresses the proliferation of palbociclib-resistant breast cancer cells and leads to tumor regression in xenograft models.[6][8]

Combination with Chemotherapy (e.g., Platinum Agents)

Rationale: Platinum-based chemotherapies, such as cisplatin and carboplatin, induce DNA damage.[9] Cancer cells can repair this damage, leading to treatment resistance. CDK2 is involved in DNA damage repair pathways. Inhibiting CDK2 can potentiate the cytotoxic effects of DNA-damaging agents.

Preclinical Evidence: In models of small cell lung cancer (SCLC), the combination of the CDK2 inhibitor BLU-222 with cisplatin resulted in enhanced antitumor activity.[10] This combination has been shown to increase markers of DNA damage (γH2AX) and apoptosis (cleaved PARP).[10]

Combination with PARP Inhibitors

Rationale: Poly (ADP-ribose) polymerase (PARP) inhibitors are effective in cancers with deficiencies in homologous recombination (HR) DNA repair, such as those with BRCA1/2 mutations.[11][12] CDK2 inhibition has been shown to disrupt HR repair, potentially sensitizing tumors to PARP inhibitors. This creates a synthetic lethality scenario.

Preclinical Evidence: In ovarian cancer models, depletion of CDK12, a kinase that regulates the transcription of HR genes including BRCA1, sensitizes cells to PARP inhibitors.[13] Given the role of CDK2 in cell cycle and potential interplay with DNA repair, combining CDK2 inhibitors with PARP inhibitors is a promising strategy currently under investigation.[4]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and early clinical studies of selective CDK2 inhibitors in combination therapies.

Table 1: In Vitro Anti-proliferative Activity of CDK2 Inhibitors

| Cell Line | Cancer Type | Combination Agent | CDK2 Inhibitor | GI50 / IC50 | Fold Difference (Combination vs. Single Agent) | Reference |

| Ovarian Cancer Panel | Ovarian | - | BLU-222 | Varies based on CCNE1 status | - | [14] |

| Uterine Cancer Panel | Uterine | - | BLU-222 | Varies based on CCNE1 status | - | [14] |

| SCLC Cell Lines | Small Cell Lung Cancer | Cisplatin | BLU-222 | Synergistic | Not specified | [10] |

| SCLC Cell Lines | Small Cell Lung Cancer | Cisplatin | BLU-956 | Synergistic | Not specified | [10] |

| Colorectal Cancer Lines | Colorectal | CVT-313 | CDK9 Knockdown | Synergistic (IC50: 110 nM - 1.2 µM for combined inhibition) | Not specified | [15] |

Table 2: In Vivo Efficacy of CDK2 Inhibitor Combinations

| Cancer Model | Combination | CDK2 Inhibitor | Outcome | Reference |

| HR+/HER2- Breast Cancer Xenografts (Palbociclib-resistant) | Atirmociclib (CDK4i) | PF-07104091 | Synergistic tumor growth inhibition and profound tumor regression | [6] |

| Palbociclib-resistant Xenograft Model | Palbociclib | Unspecified CDK2i | Overcame resistance and suppressed tumor growth | [8] |

| CCNE1-amplified OVCAR-3 T2A CDX model | Carboplatin | BLU-222 | Sustained tumor regression | [10] |

| H526 SCLC Xenograft Model | Cisplatin, Topotecan, ABT-263 | ARTS-021 | Inhibited tumor growth | [16] |

Table 3: Early Clinical Trial Data for Selective CDK2 Inhibitors

| CDK2 Inhibitor | Cancer Type | Combination | Response Rate (ORR/DCR) | Reference |

| BG-68501 | Advanced Solid Tumors (including HR+/HER2- breast cancer) | Monotherapy or Fulvestrant | ORR: 5.4%, DCR: 45.9% | [17] |

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways involved in CDK2 function and the rationale for combination therapies.

Caption: Simplified CDK2 signaling pathway at the G1/S transition.

Caption: Rationale for combining this compound with CDK4/6 inhibitors.

Experimental Protocols

Cell Viability Assay (CyQUANT™ XTT Cell Viability Assay)

This protocol is adapted from the Thermo Fisher Scientific CyQUANT™ XTT Cell Viability Assay protocol.[18]

Principle: This colorimetric assay measures the metabolic activity of viable cells. The tetrazolium salt XTT is reduced by metabolically active cells to a colored formazan product, the amount of which is proportional to the number of viable cells.

Materials:

-

96-well microplate

-

Cells of interest

-

Complete cell culture medium

-

This compound and combination drug(s)

-

CyQUANT™ XTT Cell Viability Assay Kit (contains XTT Reagent and Electron Coupling Reagent)

-

Microplate reader capable of measuring absorbance at 450 nm and 660 nm

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well.

-

Incubate the plate for 24 hours at 37°C in a humidified CO2 incubator.

-

Prepare serial dilutions of this compound and the combination drug(s) in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only control wells.

-

Incubate the plate for the desired treatment duration (e.g., 72 hours).

-

Prepare the XTT working solution by mixing the XTT Reagent and the Electron Coupling Reagent according to the manufacturer's instructions. A typical ratio is 1 mL of Electron Coupling Reagent to 6 mL of XTT Reagent.[18]

-

Add 70 µL of the XTT working solution to each well.[18]

-

Incubate the plate for 4 hours at 37°C.[18]

-

Measure the absorbance at 450 nm (for the formazan product) and 660 nm (for background) using a microplate reader.[18]

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells after subtracting the background absorbance.

Western Blot for PARP Cleavage and γH2AX

This protocol is a general guideline for detecting PARP cleavage and γH2AX by Western blot.[19]

Principle: Western blotting is used to detect specific proteins in a sample. Cleavage of PARP from its full-length form (116 kDa) to a smaller fragment (89 kDa) is a hallmark of apoptosis.[20] Phosphorylation of H2AX on serine 139 (γH2AX) is an early marker of DNA double-strand breaks.[21]

Materials:

-

Treated and untreated cell pellets

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-PARP, anti-cleaved PARP, anti-γH2AX, and a loading control like anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse cell pellets in RIPA buffer on ice.

-

Determine protein concentration using the BCA assay.

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and visualize the protein bands using an imaging system.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This protocol is based on the Promega Caspase-Glo® 3/7 Assay.[22][23]

Principle: This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in apoptosis. The assay reagent contains a proluminescent substrate that is cleaved by active caspase-3/7, releasing a substrate for luciferase that generates a luminescent signal proportional to caspase activity.

Materials:

-

96-well white-walled microplate

-

Treated and untreated cells in culture medium

-

Caspase-Glo® 3/7 Assay Kit (contains Caspase-Glo® 3/7 Buffer and Substrate)

-

Luminometer

Procedure:

-

Seed cells in a 96-well white-walled plate and treat with this compound and/or combination drugs as described for the cell viability assay.

-

Equilibrate the plate to room temperature.

-

Prepare the Caspase-Glo® 3/7 Reagent by adding the buffer to the lyophilized substrate, according to the manufacturer's instructions.[23]

-

Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.[23]

-

Mix the contents of the wells by gentle shaking for 30 seconds.

-